2-(pyridin-3-yl)butanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(pyridin-3-yl)butanenitrile” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but has one CH group replaced by nitrogen . The compound also contains a nitrile group (-CN), making it a derivative of butanenitrile .

Synthesis Analysis

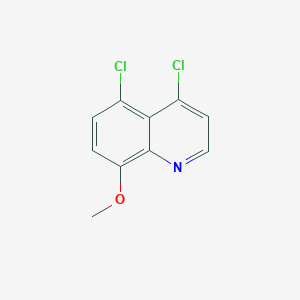

The synthesis of “2-(pyridin-3-yl)butanenitrile” and its derivatives often involves multicomponent condensation reactions . For instance, a study reported the synthesis of a series of novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .Molecular Structure Analysis

The molecular structure of “2-(pyridin-3-yl)butanenitrile” is characterized by the presence of a pyridine ring and a nitrile group. The structures of the compounds were confirmed by spectral and CHN analysis .Chemical Reactions Analysis

The chemical reactions involving “2-(pyridin-3-yl)butanenitrile” are typically condensation reactions. These reactions are used to synthesize novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .Aplicaciones Científicas De Investigación

Antimicrobial and Antiviral Activities

Pyridine compounds, such as 2-(pyridin-3-yl)butanenitrile, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Antitumor, Analgesic, Anti-inflammatory, Antioxidant, Anti-Alzheimer’s, Anti-ulcer, and Antidiabetic Properties

In addition to antimicrobial and antiviral activities, pyridine compounds have been recognized for their antitumor , analgesic , anti-inflammatory , antioxidant , anti-Alzheimer’s , anti-ulcer , and antidiabetic properties . These therapeutic properties are improved when the pyridine compound also contains a heterocycle .

Synthesis of Aromatic Ketones

2-(pyridin-3-yl)butanenitrile can be used in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones . This is achieved through a copper-catalyzed synthesis from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .

Antifungal Activity

2-(pyridin-3-yl)butanenitrile has shown excellent antifungal activity against fungal pathogens . This makes it a potent molecule for further investigation against multidrug-resistance Candida sp .

Pharmaceutical Intermediates

Aromatic ketones, such as those synthesized from 2-(pyridin-3-yl)butanenitrile, are important pharmaceutical intermediates . The pyridin-2-yl-methanone motifs, in particular, have gained extensive attention in recent years .

Improving Water Solubility

An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity . This property can be beneficial in the development of new drugs and therapeutic compounds .

Direcciones Futuras

The future directions for “2-(pyridin-3-yl)butanenitrile” and its derivatives could involve further exploration of their biological activities. For instance, a study suggested that certain derivatives might have potential anti-fibrotic effects . Another study suggested the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The pyridinyl group in the compound could potentially participate in these interactions, influencing the activity of the target molecules .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in antimicrobial and antitubercular activities

Pharmacokinetics

Its relatively small size and the presence of polar nitrile and pyridine groups could potentially enhance its solubility and permeability . Further pharmacokinetic studies are needed to confirm these predictions.

Result of Action

Similar compounds have shown various biological activities, including antimicrobial, antitubercular, and antioxidant activities

Action Environment

The action, efficacy, and stability of 2-(pyridin-3-yl)butanenitrile could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules could influence the compound’s activity through competitive or non-competitive interactions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)butanenitrile involves the reaction of pyridine-3-carbaldehyde with butanenitrile in the presence of a suitable catalyst.", "Starting Materials": [ "Pyridine-3-carbaldehyde", "Butanenitrile" ], "Reaction": [ "Step 1: Add pyridine-3-carbaldehyde and butanenitrile in a suitable solvent such as ethanol.", "Step 2: Add a catalytic amount of a suitable Lewis acid catalyst such as zinc chloride.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |

Número CAS |

41668-41-1 |

Nombre del producto |

2-(pyridin-3-yl)butanenitrile |

Fórmula molecular |

C9H10N2 |

Peso molecular |

146.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.